molecular formula C9H9Cl2NO2 B14163519 Ethyl 2-(4,5-dichloropyridin-2-YL)acetate

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate

Cat. No.: B14163519
M. Wt: 234.08 g/mol
InChI Key: PFAZEAUJKPEQGQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at the 4- and 5-positions and an ethyl acetate group at the 2-position. This compound belongs to a broader class of pyridine-based esters, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The dichloro substitution pattern on the pyridine ring enhances its electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 2-(4,5-dichloropyridin-2-yl)acetate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3

InChI Key

PFAZEAUJKPEQGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,5-dichloropyridin-2-YL)acetate typically involves the reaction of 2-chloro-4,5-dichloropyridine with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(4,5-dichloropyridin-2-YL)acetate with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Structural Analogs and Substituent Variations
Compound Name Substituents on Pyridine Ring Functional Group at 2-Position Molecular Weight (g/mol) Key References
This compound 4-Cl, 5-Cl Ethyl acetate ~234.07 (calculated)
Ethyl 2-((3,5-Dichloropyridin-2-yl)amino)-2-oxoacetate 3-Cl, 5-Cl Ethyl 2-oxoacetate + amino 263.077
Ethyl 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetate 3-Cl, 5-Cl Ethyl difluoroacetate 228.24
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate N/A (imidazole core) Ethyl acetate + chlorophenyl ~343.8 (calculated)


Key Observations :

  • Substituent Position and Electronic Effects : The 4,5-dichloro substitution in the target compound creates a distinct electronic environment compared to 3,5-dichloro analogs (e.g., compounds in ). This difference may alter reactivity in nucleophilic substitution or cross-coupling reactions.
  • Functional Group Diversity : The ethyl acetate group in the target compound contrasts with the 2-oxoacetate () and difluoroacetate () moieties in analogs. These variations influence solubility, metabolic stability, and binding affinity in biological systems.
Physicochemical Properties
  • The dichloro substitution further reduces polarity, as seen in analogs like Ethyl 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetate, which requires storage at 2–8°C to maintain stability .
  • Thermal Stability : Halogenated pyridines often display enhanced thermal stability due to strong C–Cl bonds. For example, analogs such as Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate () are stable under ambient conditions, suggesting similar behavior for the target compound.
Crystallographic and Computational Insights
  • Crystal Structure Analysis: SHELX software (e.g., SHELXL, SHELXT) has been widely used to resolve crystal structures of similar halogenated pyridines . For instance, the crystal structure of 2-Chloroethyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate () was refined using SHELXL, demonstrating the utility of these tools for elucidating stereoelectronic effects in halogenated systems.

Biological Activity

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and other relevant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two chlorine atoms at the 4 and 5 positions. The acetate group contributes to its reactivity and potential biological interactions. The molecular formula is C9H8Cl2N2O2C_9H_8Cl_2N_2O_2, and it has been studied for various pharmacological effects.

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory properties of compounds related to this compound. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-1 and COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

  • Inhibition Data :
    • IC50 values for related compounds against COX-1 ranged from 19.45 to 28.39 μM.
    • IC50 values for COX-2 inhibition were reported between 23.8 and 42.1 μM, with some derivatives demonstrating comparable efficacy to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that electron-withdrawing groups enhance anti-inflammatory activity:

CompoundSubstituentCOX-1 IC50 (μM)COX-2 IC50 (μM)
ANone19.4523.8
BCl26.0431.4
CF28.3942.1

The presence of halogens such as chlorine or fluorine at specific positions on the pyridine ring has been shown to increase potency against COX enzymes .

Case Studies

One notable case study involved the evaluation of this compound in a carrageenan-induced paw edema model in rats. The compound exhibited significant anti-inflammatory effects comparable to indomethacin, a commonly used NSAID:

  • ED50 Values : The effective dose required to achieve a significant reduction in edema was calculated at approximately 9.17 μM for indomethacin, while similar compounds derived from this compound showed ED50 values ranging from 8.23 to 11.60 μM .

The mechanism by which this compound exerts its anti-inflammatory effects likely involves the inhibition of COX enzymes and modulation of inflammatory mediators such as nitric oxide synthase (iNOS). Studies have demonstrated that these compounds can significantly reduce mRNA expression levels of iNOS and COX-2 in inflammatory cell models .

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